
2,4-Pyridinedicarbonitrile, 6-formyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pyridinedicarbonitrile, 6-formyl- is a heterocyclic organic compound with the molecular formula C8H3N3O. It is characterized by the presence of two cyano groups and a formyl group attached to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Pyridinedicarbonitrile, 6-formyl- can be synthesized through various methods. One common approach involves the hydration of 2,4-pyridinedicarbonitrile using nitrilase enzymes from microorganisms such as Rhodococcus erythropolis. This biocatalytic process selectively hydrolyzes one of the cyano groups to form the corresponding carboxamide, which can then be further oxidized to the formyl derivative .
Industrial Production Methods
Industrial production of 2,4-Pyridinedicarbonitrile, 6-formyl- typically involves chemical synthesis routes that ensure high yield and purity. The use of nitrilase enzymes in biocatalysis offers an environmentally friendly alternative to traditional chemical methods, as it operates under mild conditions and produces fewer by-products .
化学反应分析
Types of Reactions
2,4-Pyridinedicarbonitrile, 6-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the formyl group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the cyano groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2,4-Pyridinedicarboxylic acid.
Reduction: 2,4-Diaminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used
科学研究应用
2,4-Pyridinedicarbonitrile, 6-formyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials
作用机制
The mechanism of action of 2,4-Pyridinedicarbonitrile, 6-formyl- involves its interaction with specific molecular targets. For example, in biocatalytic processes, nitrilase enzymes selectively hydrolyze the cyano groups, leading to the formation of carboxamides or carboxylic acids. The formyl group can undergo further chemical transformations, contributing to the compound’s versatility in synthetic applications .
相似化合物的比较
Similar Compounds
2,6-Pyridinedicarbonitrile: Similar in structure but with cyano groups at different positions.
3,4-Pyridinedicarbonitrile: Another isomer with cyano groups at the 3 and 4 positions.
2,3-Pyrazinedicarbonitrile: A related compound with a pyrazine ring instead of pyridine
Uniqueness
2,4-Pyridinedicarbonitrile, 6-formyl- is unique due to the presence of both cyano and formyl groups on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C8H3N3O |
|---|---|
分子量 |
157.13 g/mol |
IUPAC 名称 |
6-formylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C8H3N3O/c9-3-6-1-7(4-10)11-8(2-6)5-12/h1-2,5H |
InChI 键 |
IATPHYCELCTFTG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C=O)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)
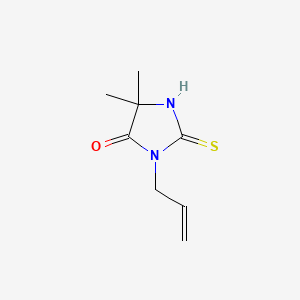

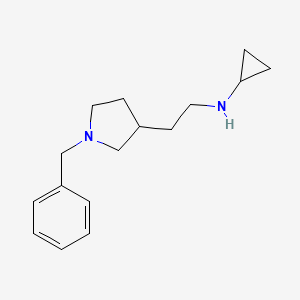

![1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949973.png)
![2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13949980.png)
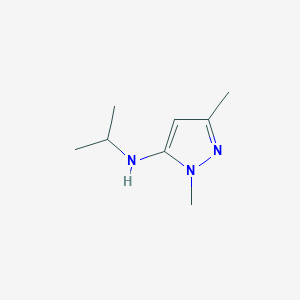
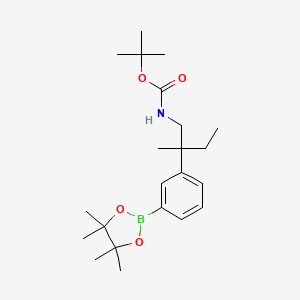



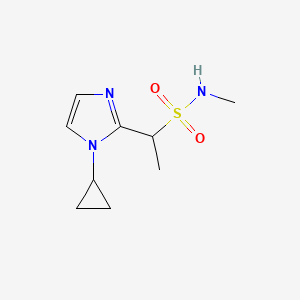
![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
